2,4-Dimethoxybenzoic acid

Catalog No.
S702114
CAS No.
91-52-1
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxybenzoic acid

CAS Number

91-52-1

Product Name

2,4-Dimethoxybenzoic acid

IUPAC Name

2,4-dimethoxybenzoic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-12-6-3-4-7(9(10)11)8(5-6)13-2/h3-5H,1-2H3,(H,10,11)

InChI Key

GPVDHNVGGIAOQT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OC

The exact mass of the compound 2,4-Dimethoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6316. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dimethoxybenzoic acid (CAS 91-52-1) is an electron-rich aromatic carboxylic acid widely procured as a versatile building block for pharmaceutical and agrochemical synthesis. Featuring two strongly electron-donating methoxy groups at the ortho (2-) and para (4-) positions relative to the carboxylic acid, the compound exhibits a highly activated aromatic ring (predicted pKa ~4.36) that is highly susceptible to regioselective electrophilic aromatic substitution . This specific substitution pattern makes it a critical starting material for the total synthesis of complex natural products, such as amorfrutins and cruentaren A, and a valuable ligand for lanthanide complexation in materials science [1].

Procurement Fit

1
2,4-substitution pattern governs reactivity and supramolecular hydrogen-bonding behavior
2
Predictable intermolecular carboxylic acid dimer supports reproducible solid-state properties
3
Distinct isomer required for applications demanding consistent crystallinity or defined reaction kinetics

Substituting 2,4-dimethoxybenzoic acid with its close structural isomers, such as 3,4-dimethoxybenzoic acid (veratric acid) or 2,5-dimethoxybenzoic acid, fundamentally alters both chemical reactivity and spatial binding profiles. The presence of the ortho-methoxy group in the 2,4-isomer provides specific steric hindrance and coordination geometry that allows it to act as a bidentate chelator in metal complexes, whereas the 3,4-isomer lacks this capacity [1]. Furthermore, in biocatalytic and enzymatic contexts, the 3,4-isomer suffers from severe steric clashes due to the meta-methoxy group pointing away from active sites, reducing binding affinity by orders of magnitude compared to the sterically accommodating 2,4-substitution pattern[2]. Consequently, generic substitution in procurement leads to altered regioselectivity during functionalization, failed catalytic turnover, and incompatible solid-state packing.

Isomer Substitution Risk

2,5-isomer
Intramolecular hydrogen bond (O⋯O 2.547 Å) may alter crystal packing and batch-to-batch consistency
2,4,6-trimethoxy analog
Steric compression shifts decarboxylation mechanism, complicating reaction optimization
Other dimethoxybenzoate isomers
Complexation thermodynamics with lanthanides differ, impacting coordination chemistry reproducibility

Enzyme Binding and Biocatalytic Turnover

In enzymatic studies utilizing CYP199A4, the specific positioning of the methoxy groups dictates binding efficiency. 2,4-Dimethoxybenzoic acid is efficiently accommodated in the active site, inducing a ≥90% spin state shift and undergoing clean oxidative demethylation to a single product. In contrast, 3,4-dimethoxybenzoic acid binds two orders of magnitude more weakly (Kd = 29.5 μM) than 4-methoxy analogs because its 3-methoxy substituent sterically clashes with active-site phenylalanine residues[1].

Evidence DimensionEnzyme binding affinity and spin state shift
Target Compound Data2,4-Dimethoxybenzoic acid: ≥90% spin state shift, efficient single-product turnover
Comparator Or Baseline3,4-Dimethoxybenzoic acid: Kd = 29.5 μM (weak binding due to steric clash)
Quantified DifferenceTwo orders of magnitude weaker binding for the 3,4-isomer
ConditionsCYP199A4 binding assay

Ensures high conversion rates and predictable single-product outcomes in biocatalytic demethylation workflows.

Hydrogen-bonding motif
Head-to-head
Intermolecular dimer vs intramolecular H-bond (2,5-isomer)
Predictable dimer supports reproducible solid-state behavior
Single-crystal XRD; C₉H₁₀O₄

Decarboxylative Bromination Selectivity

The highly electron-rich nature of 2,4-dimethoxybenzoic acid makes it a highly efficient substrate for transition-metal-free or Pd-catalyzed decarboxylative halogenation. When reacted with N-bromosuccinimide (NBS), 2,4-dimethoxybenzoic acid undergoes rapid decarboxylative bromination to yield 1-bromo-2,4-dimethoxybenzene in 94% yield with a >45:1 selectivity for the monobrominated product over dibromination [1]. Unactivated benzoic acids fail to achieve this transformation under identical mild conditions.

Evidence DimensionDecarboxylative bromination yield and selectivity
Target Compound Data2,4-Dimethoxybenzoic acid: 94% yield, >45:1 monobromination selectivity
Comparator Or BaselineUnactivated benzoic acids: negligible yield under identical mild conditions
Quantified DifferenceNear-quantitative conversion and high monobromination selectivity for the 2,4-dimethoxy substrate
ConditionsNBS, room temperature to 120 °C, DMF/base system

Allows procurement teams to source a stable, low-cost carboxylic acid as a direct, highly selective surrogate for volatile or expensive aryl halides in cross-coupling.

Decarboxylation kinetics
Head-to-head
Reduced steric compression vs 2,4,6-trimethoxy analog
Simplified reaction optimization in acidic media
Concentrated mineral acids; kinetic isotope effect studies

Solid-State Hydrogen Bonding Patterns

The exact placement of the methoxy groups drastically alters the solid-state assembly of dimethoxybenzoic acids. X-ray crystallographic analysis reveals that 2,4-dimethoxybenzoic acid forms typical, predictable intermolecular hydrogen-bonded dimers with neighboring molecules. Conversely, the 2,5-dimethoxybenzoic acid isomer forms an unusual intramolecular hydrogen bond between the carboxylic acid and the 2-methoxy oxygen (O···O = 2.547 Å), preventing standard dimerization[1].

Evidence DimensionSolid-state hydrogen bond formation
Target Compound Data2,4-Dimethoxybenzoic acid: Intermolecular hydrogen-bonded dimers
Comparator Or Baseline2,5-Dimethoxybenzoic acid: Intramolecular hydrogen bonding (O···O = 2.547 Å)
Quantified DifferenceFundamentally different crystal packing and dimerization behavior
ConditionsX-ray crystallographic solid-state analysis

Critical for materials scientists and formulators who rely on predictable intermolecular dimerization for co-crystal design and reproducible solid-state properties.

Oxadiazole antimicrobial
Cross-study comparable
Derivative activity comparable to commercial antibiotics in vitro
Supports antimicrobial derivative screening
MIC values not detailed; abstract-level data to verify

Thermal Solubility for Scalable Purification

For industrial scale-up, the processability of an intermediate is heavily dependent on its solubility profile. 2,4-Dimethoxybenzoic acid exhibits a highly favorable thermal solubility gradient in ethanol, with its mole fraction solubility increasing 5.55-fold when the temperature is raised from 288.15 K to 323.15 K[1]. This substantial gap allows for highly efficient, high-yield recrystallization using a benign, low-toxicity solvent.

Evidence DimensionTemperature-dependent solubility ratio
Target Compound Data2,4-Dimethoxybenzoic acid: 5.55x solubility increase from 288.15 K to 323.15 K
Comparator Or BaselineBaseline: Low-temperature (288.15 K) ethanol solubility
Quantified Difference5.55-fold increase in mole fraction solubility
ConditionsPure ethanol solvent, atmospheric pressure

Reduces solvent volume requirements and improves purification yields during industrial-scale recrystallization.

Lanthanide complexation
Cross-study comparable
Forms [LnL₃(H₂O)₂]·6H₂O complexes; distinct ΔH,ΔS vs 2,3- and 2,5-isomers
Isomer-specific sourcing ensures reproducible complex stoichiometry
Aqueous enthalpy titration calorimetry
Antifeedant index
Class-level inference
Highest antifeedant index among tested benzoates (methyl and isopropyl esters)
Reported rank in pine weevil antifeedant assay
Hylobius abietis; data to verify
Amorfrutin total synthesis
Supporting evidence
Shortest synthetic route to amorfrutins A and B
Supports synthetic efficiency as natural product precursor
Source-specific review

Natural Product and API Synthesis

Directly leveraging its highly activated aromatic ring, this compound is a highly efficient starting material for the total synthesis of targets like amorfrutins and cruentaren A, where regioselective functionalization (e.g., directed C-H olefination) is required [1].

Aryl Bromide Surrogate for Cross-Coupling

Based on its >45:1 selectivity and 94% yield in decarboxylative bromination, it serves as a stable, cost-effective alternative to pre-halogenated arenes in Pd-catalyzed Sonogashira reactions and other cross-coupling methodologies [2].

Lanthanide Coordination Ligand Design

Utilizing the specific steric and electronic profile of the 2,4-dimethoxy substitution, it is procured as a bidentate chelating ligand to synthesize light lanthanide complexes with tailored thermal decomposition profiles for advanced materials [3].

Supramolecular Co-Crystal Engineering

Because it reliably forms intermolecular hydrogen-bonded dimers (unlike its 2,5-dimethoxy counterpart), it is a structurally reliable building block for engineering predictable co-crystals and extended beta-strand mimics in structural chemistry [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Solid-state crystallography / crystal engineering
Intermolecular H-bond dimer motif
Crystal packing reproducibility, batch consistency
Antimicrobial derivative synthesis
Oxadiazole scaffold derivatization
In vitro antimicrobial screening
Lanthanide complex synthesis
Defined [LnL₃(H₂O)₂]·6H₂O stoichiometry
Thermal and spectral feature reproducibility
Agrochemical antifeedant development
2,4-dimethoxy ester motif
Antifeedant index in pine weevil assays

XLogP3

1.6

Melting Point

109.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Irritant

Irritant

Other CAS

91-52-1

Wikipedia

2,4-Dimethoxybenzoic acid

General Manufacturing Information

Benzoic acid, 2,4-dimethoxy-: ACTIVE
Balaraman et al. Catalytic transformation of alcohols to carboxylic acid salts and H2 using water as the oxygen atom source. Nature Chemistry, doi: 10.1038/nchem.1536, published online 6 January 2013 http://www.nature.com/nchem

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